molecular formula C3H2N4 B124247 3-Cyano-1,2,4-Triazole CAS No. 3641-10-9

3-Cyano-1,2,4-Triazole

Cat. No. B124247
CAS RN: 3641-10-9
M. Wt: 94.08 g/mol
InChI Key: GUQHFZFTGHNVDG-UHFFFAOYSA-N
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Description

3-Cyano-1,2,4-Triazole is a unique heterocyclic compound with the molecular formula C3H2N4 . It is a cyano substituted triazole that has been used in studies of the electrophilicity and reactivity of diverse nitrile-containing compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Cyano-1,2,4-Triazole, has been a topic of interest in pharmaceutical chemistry . Various methods have been developed, focusing on cyclization, condensation reactions, and functional group transformations .


Molecular Structure Analysis

The molecular structure of 3-Cyano-1,2,4-Triazole consists of two carbon atoms and three nitrogen atoms. The InChI code for this compound is InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H, (H,5,6,7) . The compound has a molecular weight of 94.08 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles, including 3-Cyano-1,2,4-Triazole, are diverse and complex. These reactions are crucial for tailoring derivative properties and functionalities .


Physical And Chemical Properties Analysis

3-Cyano-1,2,4-Triazole has a molecular weight of 94.08 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It has a topological polar surface area of 65.4 Ų and a complexity of 101 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 5-Cyano-1,2,4-Triazoles : A method for synthesizing a range of 1-aryl 5-cyano-1,2,4-triazoles using 2-diazoacetonitriles, nitriles, and aryldiazonium salts has been developed. This process is significant for producing bioactive compounds and novel bidentate ligands for asymmetric catalysis (Zhou, Feng, Cheung, & Ma, 2021).

  • Green Chemistry Approaches : Research has focused on synthesizing 1,2,4-triazole systems using green chemistry conditions, such as ultrasound chemistry and mechanochemistry, emphasizing their biological and pharmacophoric properties (Gonnet, Baron, & Baltas, 2021).

  • Synthesis of High Explosives : The synthesis of triazolotriazine carbonitrile, formed from 3-amino-5-cyano-1,2,4-triazole, has been explored. The resulting compounds have potential as insensitive high explosives, offering alternatives to traditional materials (Snyder et al., 2017).

Biomedical and Pharmaceutical Research

  • Anticancer Potential : Certain derivatives of 1,2,4-triazole have shown promise as potent anticancer cyclin-dependent kinase inhibitors, with studies demonstrating in vivo efficacy in human melanoma models (Lin et al., 2005).

  • Bioisostere in Medicinal Chemistry : The 1,2,3-triazole ring, structurally similar to 1,2,4-triazole, has been identified as a bioisostere in drug analogs due to its antimicrobial, antiviral, and antitumor effects. This highlights the potential of triazoles in drug design (Bonandi et al., 2017).

Material Science and Industrial Applications

  • Luminescent Properties : Research on compounds based on 4-amino-4H-1,2,4-triazole has revealed their influence on luminescent properties, indicating potential applications in material science and photonics (Xi et al., 2021).

  • Synthesis of Industrially Relevant Compounds : Studies have demonstrated the use of 1,2,4-triazole derivatives in industries, such as in the synthesis of corrosion inhibitors, lubricants, dyes, and photostabilizers, showcasing their broad industrial applicability (Ramachary, Ramakumar, & Narayana, 2008).

Safety And Hazards

Safety data suggests that contact with skin and eyes should be avoided, and exposure to dust and aerosols of 3-Cyano-1,2,4-Triazole should be minimized . It is recommended to ensure adequate ventilation when handling this compound .

Future Directions

The future research directions for 3-Cyano-1,2,4-Triazole and other triazoles include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

1H-1,2,4-triazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQHFZFTGHNVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427509
Record name 3-Cyano-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-1,2,4-Triazole

CAS RN

3641-10-9
Record name 1H-1,2,4-Triazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3641-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1,2,4-Triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MV Pickering, JT Witkowski… - Journal of Medicinal …, 1976 - europepmc.org
The synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1, 2, 4-triazole-3-carboxamide (3) is described. The acid-catalyzed fusion procedure with 3-cyano-1, 2, 4-triazole and 1, 2, 3, 5-tetra-O-…
Number of citations: 20 europepmc.org
TN Vereshchagina, VA Lopyrev, MS Pevzner… - Chemistry of …, 1969 - Springer
By oxidation of 3,5-dimethyl-1,2,4-triazole the monopotassium salt of 1,2,4-triazole-3,5-dicarboxylic acid was obtained. The mononitryl of 1,2,4-triazole-3,5-dicarboxylic acid was isolated …
Number of citations: 3 link.springer.com
AS Narang, R Vince - Journal of medicinal chemistry, 1977 - ACS Publications
11, R= NHOH triazole (13) as the major product (70%) and the 1, 5-di-substituted isomer 14 as a minor product (4%)(Scheme II). The NMR spectra of 13 and 14 were used for structural …
Number of citations: 17 pubs.acs.org
A Suzuki, K Takagi, K Sato, T Wada - Tetrahedron Letters, 2021 - Elsevier
The synthesis of thioamides via the condensation reaction of thiocarboxylic acids with amines is described. Using 3-cyano-1,2,4-triazole as a favorable nucleophilic catalyst and 3-cyano…
Number of citations: 1 www.sciencedirect.com
D Deng, X Duan, B Gao, C Zhang, X Deng… - New Journal of …, 2019 - pubs.rsc.org
The hydrogen bond donor (HBD) glycerol (Gly) and hydrogen bond acceptors (HBA) selected among 1,2,4-triazole (Tri), imidazole (Im), tetrazole (Tz), 1-methyl-triazole (Tri-Me), 3-…
Number of citations: 36 pubs.rsc.org
Y Li, Z Zhang, Z Ge, B Wang, W Lai… - Chinese Journal of …, 2013 - Wiley Online Library
Two novel energetic compounds, 3,4‐bis(1′,2′,4′‐triazole‐3′‐yl)furoxan (BTAF) and 3,4‐bis(1′‐nitro‐1′,2′,4′‐triazole‐3′‐yl)furoxan (BNTAF), were prepared and their …
Number of citations: 29 onlinelibrary.wiley.com
JT Witkowski, RK Robins - 1978 - books.google.com
The synthesis and properties of a number of nucleosides, 1, 2, 4-triazoles, 1, 2, 3-triazoles, pyrazoles, and tetrazoles have been investigated. Synthetic methods, which are the most …
Number of citations: 5 books.google.com
LL Fershtat, NN Makhova - ChemPlusChem, 2020 - Wiley Online Library
This Review covers the synthesis and performance of the most promising 1,2,5‐oxadiazole‐based high‐energy density materials (HEDMs). These materials comprise a 1,2,5‐…
Y Zhang, DW Shi, YQ Ma, HY Li, HD Bian… - Journal of …, 2019 - Taylor & Francis
By employing an unprecedented tri-triazole ligand, 4-amino-3,5-bis-(1H-1,2,4-triazole)-1,2,4-triazole (H 2 L), two Zn(II)/Cd(II) metal-organic frameworks (MOFs), [ZnL]·3H 2 O (1) and […
Number of citations: 4 www.tandfonline.com
G Zhao, D Kumar, P Yin, C He, GH Imler… - Organic …, 2019 - ACS Publications
An oxygen-rich energetic compound, 1,3-bis(trinitromethyl)-1,2,4-triazole (13), was obtained by a two-step nitration and found to have an excellent crystal density of 1.90 g/cm 3 …
Number of citations: 44 pubs.acs.org

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